4-(1-Pyrrolidinyl)piperidine chemical properties and structure
4-(1-Pyrrolidinyl)piperidine chemical properties and structure
An In-depth Technical Guide to 4-(1-Pyrrolidinyl)piperidine: Chemical Properties and Structure
Introduction
4-(1-Pyrrolidinyl)piperidine is a versatile heterocyclic diamine that has garnered significant attention in medicinal chemistry and drug development. Its unique structural framework, featuring both a piperidine and a pyrrolidine ring, makes it a valuable scaffold and building block for the synthesis of novel pharmaceutical agents. This compound and its derivatives are particularly prominent in the fields of neuropharmacology and analgesics, where they serve as key intermediates in the creation of targeted therapies.[1][2] Its favorable pharmacokinetic properties, such as moderate lipophilicity and the potential to cross the blood-brain barrier, further enhance its utility as a drug candidate.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-(1-Pyrrolidinyl)piperidine, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 4-(1-Pyrrolidinyl)piperidine are summarized below. These properties are crucial for its handling, formulation, and application in various chemical syntheses.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂ | [1][3][4] |
| Molecular Weight | 154.25 g/mol | [3][4][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 53-56 °C (lit.) | [3][6] |
| 52-57 °C | [7] | |
| 58-62 °C | [1] | |
| Boiling Point | 228.8 ± 8.0 °C (Predicted) | [3] |
| 271 °C at 760 mmHg | [7] | |
| Density | 0.989 ± 0.06 g/cm³ (Predicted) | [3] |
| 1.06 g/cm³ | [7] | |
| Flash Point | 117.7 °C | [7] |
| Solubility | Low solubility in water; Soluble in organic solvents (ethanol, ether, dimethylformamide) | [3] |
Structural Information
The structural identity of 4-(1-Pyrrolidinyl)piperidine is defined by its specific arrangement of atoms and chemical bonds. This information is essential for computational modeling, spectroscopic analysis, and understanding its chemical reactivity.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-pyrrolidin-1-ylpiperidine | [4] |
| CAS Number | 5004-07-9 | [1][3][4][7] |
| SMILES | C1CCN(CC1)C2CCNCC2 | [4] |
| InChI | InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2 | [4][7] |
| InChIKey | STWODXDTKGTVCJ-UHFFFAOYSA-N | [4] |
| Synonyms | 4-Pyrrolidinopiperidine, 4-(pyrrolidin-1-yl)piperidine, 1-Pyrrolidinyl-4-piperidine | [1][7] |
Experimental Protocols and Applications
4-(1-Pyrrolidinyl)piperidine is not only a subject of theoretical study but is actively used in experimental research, primarily as a scaffold for synthesizing new therapeutic agents.
Synthesis of Derivatives
Derivatives of 4-(1-Pyrrolidinyl)piperidine have been synthesized to explore their therapeutic potential, particularly as analgesics and anti-inflammatory agents.[8][9] A general approach to synthesizing derivatives involves functionalizing the piperidine ring. For instance, a study on novel PPARδ agonists utilized 4-(1-pyrrolidinyl)piperidine as a core structure.[9][10] The synthesis of related 4,4-disubstituted piperidines involved multi-step reactions starting from precursors like 1-Boc-4-piperidone or 1-benzyl-4-piperidone, followed by reactions such as the Horner-Wadsworth-Emmons reaction, enamine formation, and coupling with other chemical moieties.[10]
Caption: General workflow for synthesizing 4-(1-pyrrolidinyl)piperidine derivatives.
Biological Screening: Analgesic Activity
A key application of this compound's derivatives is in the development of new analgesics.[8] Experimental protocols to evaluate analgesic potential often involve in vivo animal models.
Methodology: Tail Immersion Method [8]
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Animal Model: Healthy mice or rats are used as subjects.
-
Compound Administration: The synthesized 4-(1-Pyrrolidinyl)piperidine derivatives are administered to the test groups, typically at a specific dose (e.g., 50 mg/kg of body weight).[8] A control group receives a placebo, and a reference group receives a standard analgesic drug like Pethidine.[8]
-
Thermal Stimulus: After a set period, the tail of each animal is immersed in a hot water bath maintained at a constant temperature.
-
Data Collection: The latency period, which is the time taken for the animal to flick or withdraw its tail from the hot water, is recorded. An increase in this latency period compared to the control group indicates an analgesic effect.
-
Toxicity Assessment: Higher doses (e.g., 75 mg/kg) may be tested to observe potential toxic effects.[8]
Caption: Workflow for analgesic activity screening using the tail immersion method.
Mechanism of Action: PPARδ Agonism
Recent research has identified derivatives of 4-(1-pyrrolidinyl)piperidine as potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[9][10] PPARδ is a nuclear receptor that plays a crucial role in regulating metabolic processes and inflammation, making it a therapeutic target for diseases like atherosclerosis.[9] The introduction of the pyrrolidine group into the 4-position of the central piperidine ring was found to enhance both the activity and selectivity for PPARδ.[9][10] A lead compound from this research demonstrated strong PPARδ agonist activity (EC₅₀ = 3.6 nM) and significantly suppressed the progression of atherosclerosis in animal models.[10]
Caption: Signaling pathway of a PPARδ agonist with a 4-(1-pyrrolidinyl)piperidine core.
Spectroscopic Analysis
The molecular structure of 4-(1-Pyrrolidinyl)piperidine has been extensively studied using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, has been employed to confirm its structure and study its conformational isomers (equatorial-equatorial and axial-equatorial forms).[11] These studies have shown that the molecular geometry and the prevalence of its conformers are dependent on the solvent used.[11] Additionally, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have been used to investigate its vibrational properties, particularly when it forms complexes with metal cyanides.[6]
Safety and Handling
4-(1-Pyrrolidinyl)piperidine is classified as an irritant.[3][7] It is irritating to the eyes, respiratory system, and skin.[3] In some cases, it is listed as causing severe skin burns and eye damage.[4] Therefore, appropriate safety precautions must be taken during handling.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3][12]
-
First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Storage: Store in a cool, dry place, typically between 2 - 8 °C.[1]
Conclusion
4-(1-Pyrrolidinyl)piperidine is a compound of significant interest due to its versatile chemical structure and its role as a foundational element in the synthesis of pharmacologically active molecules. Its well-characterized physical and chemical properties, combined with established synthetic and screening protocols, make it a valuable tool for researchers in drug discovery. The demonstrated success of its derivatives as potent analgesics and PPARδ agonists highlights its continued importance and potential for developing novel therapeutics to address a range of medical conditions, from pain management to metabolic diseases.[1][8][9]
References
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- 3. chembk.com [chembk.com]
- 4. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 6. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 7. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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